Structural Differentiation: Dual N1-Benzyl/N4-(3-Fluorobenzyl) Substitution Pattern Distinguishes from Mono-Substituted Building Blocks
1-Benzyl-4-(3-fluorobenzyl)piperazine (C18H21FN2, MW 284.37) contains two distinct aromatic substituents: a benzyl group at N1 and a 3-fluorobenzyl group at N4. This disubstituted architecture contrasts with the mono-substituted building block 1-(3-fluorobenzyl)piperazine (CAS 55513-19-4; C11H15FN2, MW 194.25), which lacks the N1-benzyl moiety entirely. The dual substitution pattern increases molecular weight by approximately 90 g/mol and introduces additional hydrophobic surface area, properties that are structurally required for certain receptor-targeted applications .
| Evidence Dimension | Molecular architecture and substitution pattern |
|---|---|
| Target Compound Data | C18H21FN2, MW 284.37, disubstituted (N1-benzyl, N4-(3-fluorobenzyl)) |
| Comparator Or Baseline | 1-(3-Fluorobenzyl)piperazine: C11H15FN2, MW 194.25, mono-substituted (N4-(3-fluorobenzyl) only) |
| Quantified Difference | Molecular weight difference: +90.12 g/mol; additional benzyl substituent present |
| Conditions | Structural comparison based on molecular formula and CAS registry data |
Why This Matters
This matters for procurement because the disubstituted architecture cannot be functionally replicated by mono-substituted building blocks; selecting the correct substitution pattern is essential for studies requiring the full pharmacophore.
